molecular formula C13H15FO5 B13933492 3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid

3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid

Cat. No.: B13933492
M. Wt: 270.25 g/mol
InChI Key: KLFAHOWQVBWQOZ-UHFFFAOYSA-N
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Description

3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid is a fluorinated benzoic acid derivative featuring a 5,5-dimethyl-1,3-dioxane ring at position 3, a fluorine atom at position 5, and a hydroxyl group at position 3. The compound’s structure combines aromatic, heterocyclic, and acidic functionalities, making it a versatile intermediate in pharmaceutical and materials chemistry. Its synthesis likely involves coupling reactions under nitrogen atmosphere with catalysts such as sodium metabisulfite or potassium carbonate in polar aprotic solvents like DMF, as inferred from related procedures .

Key structural attributes:

  • Benzoic acid backbone: Enhances hydrogen-bonding capacity and solubility in polar solvents.
  • Fluorine substituent: Increases metabolic stability and electronegativity.
  • 5,5-Dimethyl-1,3-dioxane ring: Provides steric bulk and modulates lipophilicity.

Properties

Molecular Formula

C13H15FO5

Molecular Weight

270.25 g/mol

IUPAC Name

3-(5,5-dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid

InChI

InChI=1S/C13H15FO5/c1-13(2)5-18-12(19-6-13)8-3-7(11(16)17)4-9(14)10(8)15/h3-4,12,15H,5-6H2,1-2H3,(H,16,17)

InChI Key

KLFAHOWQVBWQOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C2=C(C(=CC(=C2)C(=O)O)F)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5,5-dimethyl-1,3-dioxane with appropriate fluorinated and hydroxylated benzene derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxybenzoic acid moiety can interact with enzymes and receptors, while the fluorine atom can enhance the compound’s binding affinity and stability. The dioxane ring may contribute to the overall conformation and reactivity of the molecule .

Comparison with Similar Compounds

Fluorinated Ketones with 5,5-Dimethyl-1,3-dioxane Moieties

Compounds listed by Fluorochem () share the 5,5-dimethyl-1,3-dioxane unit but differ in core structures and substituents. Notable examples include:

Compound Name Structural Features Functional Groups Substituent Positions Applications Reference
Target Compound Benzoic acid, dioxane, F, OH Carboxylic acid, ether 3,4,5 Drug intermediates
2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone Valerophenone, dioxane, difluoro Ketone, ether 2',4',5 Lipophilic intermediates
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-hexylbutyrophenone Butyrophenone, dioxane, hexyl Ketone, ether, alkyl chain 4,4' Surfactant synthesis

Key Differences :

  • Core Structure: The target’s benzoic acid backbone contrasts with ketone-based analogs, enabling salt formation and conjugation (e.g., amide bonds) unavailable to valerophenone derivatives.

Boronate Ester-Containing Fluorobenzoic Acids

highlights fluorobenzoic acids with dioxaborolan rings, such as 4-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Compound Name Structural Features Functional Groups Substituent Positions Applications Reference
Target Compound Benzoic acid, dioxane, F, OH Carboxylic acid, ether 3,4,5 Drug intermediates
4-Fluoro-3-methyl-5-(dioxaborolan-2-yl)benzoic acid Benzoic acid, dioxaborolan, F, CH₃ Carboxylic acid, boronate ester 3,4,5 Suzuki cross-coupling

Key Differences :

  • Ring System : The target’s dioxane ring is oxygen-based and chemically stable, while boronate esters in compounds are reactive in cross-coupling reactions.
  • Methyl Substituent : The methyl group in ’s compound may enhance steric shielding, affecting binding interactions in catalytic processes.

Benzoimidazole and Fluorene Derivatives

–3 describe compounds with benzoimidazole or fluorene cores, which share synthetic conditions (e.g., DMF, reflux) but differ in applications:

  • Benzimidazoles () : Nitrogen-containing heterocycles with demonstrated antimicrobial activity, contrasting with the target’s lack of a heteroaromatic system.
  • JoLi125 () : A fluorene-based dye with a dioxane moiety, emphasizing the structural versatility of 5,5-dimethyl-1,3-dioxane in materials science.

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